2-bromo-5-methoxy-N-methylbenzamide
Description
General Overview of Substituted Benzamides in Organic Chemistry
Benzamides are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. The core structure, a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold. The true utility of benzamides in organic chemistry lies in the ability to modify the benzene ring and the amide nitrogen with various substituents. These modifications can dramatically alter the compound's physical and chemical properties, leading to a vast library of molecules with tailored characteristics.
In medicinal chemistry, for instance, the benzamide (B126) moiety is a well-established pharmacophore found in a range of therapeutic agents. The specific nature and position of substituents on the benzamide structure are crucial in determining the compound's biological activity. Researchers have explored substituted benzamides for their potential as antipsychotics, antiemetics, and even as agents in the fight against cancer. sigmaaldrich.combldpharm.comnih.govsynquestlabs.comnist.gov
Significance of 2-bromo-5-methoxy-N-methylbenzamide within Benzamide Chemistry
Within the extensive family of benzamides, this compound emerges as a compound of particular interest due to its specific arrangement of functional groups. The presence of a bromine atom at the ortho position to the amide group, a methoxy (B1213986) group at the meta position, and an N-methyl group on the amide nitrogen, all contribute to its unique reactivity and utility as a chemical intermediate.
The bromine atom, for example, is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can influence the electronic properties of the benzene ring and may play a role in directing further chemical transformations. The N-methyl group on the amide can affect the compound's conformation and solubility. This combination of features makes this compound a valuable precursor for the synthesis of more complex, polyfunctional molecules.
Scope and Research Focus of the Academic Inquiry
This article will focus exclusively on the chemical properties, synthesis, and research applications of this compound. The discussion will be grounded in the principles of organic chemistry, providing a detailed examination of this compound's role as a synthetic intermediate.
Chemical Properties and Synthesis
A thorough understanding of a compound's properties and the methods for its preparation are fundamental to its application in research.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, beginning with a readily available starting material. A common precursor is 2-bromo-5-methoxybenzoic acid.
The preparation of 2-bromo-5-methoxybenzoic acid itself often starts from m-anisic acid (3-methoxybenzoic acid). A standard method involves the bromination of m-anisic acid using bromine in a suitable solvent like acetic acid, followed by heating to drive the reaction to completion. prepchem.com Alternative, higher-yielding methods described in patent literature utilize brominating agents like N-bromosuccinimide in the presence of a catalyst. google.com
Once 2-bromo-5-methoxybenzoic acid is obtained, the next step is the formation of the N-methylamide. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of amide coupling reagents. The carboxylic acid is first activated, and then reacted with methylamine (B109427). Common coupling agents that can be employed for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products. luxembourg-bio.compeptide.comfishersci.co.uk The general reaction is as follows:
Activation of the carboxylic acid (2-bromo-5-methoxybenzoic acid) with a coupling reagent.
Reaction of the activated species with methylamine to form the desired this compound.
The choice of coupling reagent and reaction conditions can be optimized to ensure a high yield and purity of the final product. rsc.org
Below are the key chemical identifiers for this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 171425-69-7, 1178170-78-9 luxembourg-bio.comacs.org |
| Molecular Formula | C9H10BrNO2 acs.org |
| Molecular Weight | 244.09 g/mol acs.org |
| InChI Key | YVOLDMLGHDJVEC-UHFFFAOYSA-N fishersci.co.uk |
Research Applications
The primary role of this compound in a research context is that of a versatile building block for the synthesis of more elaborate molecular architectures. Its utility stems from the strategically placed functional groups that allow for a range of chemical modifications.
The bromine atom is particularly significant as it serves as a key site for cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzamide ring, a common strategy in the development of new pharmaceutical candidates.
While specific, publicly available research focusing solely on the end applications of this compound is limited, its structure suggests its potential as an intermediate in the synthesis of compounds targeting a variety of biological systems. The broader class of substituted benzamides has been extensively investigated for their interactions with enzymes and receptors in the body. sigmaaldrich.combldpharm.comsigmaaldrich.com Therefore, it is plausible that this compound is utilized in proprietary drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOLDMLGHDJVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281754 | |
| Record name | Benzamide, 2-bromo-5-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171425-69-7 | |
| Record name | Benzamide, 2-bromo-5-methoxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171425-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-bromo-5-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxy N Methylbenzamide
Reaction Pathways Involving the Amide Moiety
The amide functional group is a cornerstone of organic chemistry, and its reactivity in the context of 2-bromo-5-methoxy-N-methylbenzamide is of significant interest.
Hydrolytic Transformations of the Amide Bond
The hydrolysis of the amide bond in N-methylbenzamides, leading to the corresponding benzoic acid and methylamine (B109427), is a fundamental transformation. The stability of the amide bond is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group at the 5-position, can influence the rate of hydrolysis. acs.org Studies on related N-benzoyl amides have shown that the rate of hydrolysis can be correlated with the Hammett σ constants of the substituents on the benzoyl group, suggesting a mechanism that may involve the formation of an oxazolinium ion intermediate. acs.org
Reductive Amidation and Related Transformations
Reductive amination is a powerful method for the synthesis of amines. masterorganicchemistry.comresearchgate.net While this typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, related transformations can be applied to amides. The direct reduction of amides to amines is a challenging but valuable transformation. More commonly, amides are activated before reduction.
A related process, reductive amidation, can be used to form N-methyl amides from carboxylic acids and a methylamine source. nih.gov This highlights the synthetic importance of the N-methylamide functional group present in the title compound.
Reactivity of the Halogen Substituent on the Aromatic Ring
The bromine atom on the aromatic ring of this compound is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecules.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the 2-position of the benzamide (B126) ring can be displaced by nucleophiles through nucleophilic aromatic substitution reactions. However, such reactions on unactivated aryl halides typically require harsh conditions. The reactivity of the bromine atom is influenced by the electronic nature of the aromatic ring and the position of other substituents. The presence of the electron-donating methoxy group may modulate the reactivity of the aryl bromide. nih.govnih.gov
Cross-Coupling Reactivity of Aryl Bromides in Benzamide Scaffolds
Aryl bromides are highly versatile substrates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is a widely used method for forming C-C bonds. wikipedia.orglibretexts.org Aryl bromides, including those within benzamide scaffolds, are effective coupling partners in these reactions. organic-chemistry.orgmdpi.comnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of catalysts, bases, and solvents can be employed, allowing for a broad substrate scope. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 110 °C | organic-chemistry.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | Room Temp | organic-chemistry.org |
Heck Coupling:
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a valuable tool for the vinylation of aromatic rings. organic-chemistry.orgnih.gov Aryl bromides are common substrates in Heck reactions, and the reaction conditions can be tuned to achieve high yields and stereoselectivity. organic-chemistry.orgnih.govbeilstein-journals.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. youtube.com
Table 2: Examples of Heck Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | NaOAc | - | - | youtube.com |
| Pd(OAc)₂ | Tetrahydropyrimidinium salts | K₂CO₃ | Water/DMF | 80 °C | nih.gov |
The cross-coupling reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.
Reactivity of the Methoxy Group
The methoxy group (-OCH₃) on the aromatic ring is a key determinant of the molecule's reactivity. It is an electron-donating group through resonance, which activates the benzene (B151609) ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. askfilo.comlibretexts.org However, the oxygen atom's electronegativity also leads to an inductive electron-withdrawing effect, which can slightly deactivate the meta positions compared to benzene. vaia.com
The primary reaction involving the methoxy group itself is ether cleavage, typically under acidic conditions. wikipedia.orgchemistrysteps.com Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are generally required to protonate the ether oxygen, making it a better leaving group. chemistrysteps.compressbooks.pub The subsequent nucleophilic attack by the halide ion can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.orgpressbooks.pub For aryl methyl ethers like this compound, cleavage would result in the formation of a phenol (B47542) and a methyl halide. libretexts.org The reaction is generally slow at room temperature due to the stability of the ether linkage. wikipedia.org
It is important to note that the presence of the ortho-bromo substituent can influence the reactivity of the methoxy group. While specific studies on this compound are not prevalent, research on related compounds, such as the selective ortho-cleavage of methoxymethyl ethers, suggests that the electronic environment created by adjacent substituents can modulate the conditions required for ether cleavage. researchgate.net
Table 1: General Conditions for Aryl Methyl Ether Cleavage
| Reagent | Conditions | Products | Mechanism |
| HBr or HI | Strong acid, heat | Phenol, Methyl Halide | Sₙ2 on methyl group |
| BBr₃ | Lewis acid, often at low temperature | Phenol, Me-BBr₂ | Lewis acid-assisted cleavage |
| Strong Bases | e.g., Organolithium reagents | Not typical for aryl ethers | More common for cyclic ethers |
Mechanistic Studies of Specific Transformations
The presence of the ortho-bromo and the N-methylamido functionalities makes this compound a prime candidate for intramolecular cyclization reactions, often catalyzed by transition metals like palladium or cobalt. mdpi.comorganic-chemistry.org These reactions are of significant interest for the synthesis of heterocyclic compounds.
A common mechanistic feature in transition metal-catalyzed C-H bond activation and cyclization reactions is the formation of a metallacycle intermediate. rsc.orgacs.org In the case of 2-bromo-N-methylbenzamides, a five-membered metallacycle is a frequently proposed key intermediate. mdpi.com For instance, in a cobalt-catalyzed cyclization, the reaction is thought to initiate with the reduction of the Co(II) catalyst to an active Co(I) species. This species then activates the C-Br bond of the benzamide through oxidative addition, forming a Co(III) complex. mdpi.com Subsequent coordination and insertion steps lead to the formation of a five-membered aza-cobaltacycle. mdpi.com
Similarly, in palladium-catalyzed reactions, the catalytic cycle often begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide bond. youtube.comsyr.edu This is followed by coordination of the amide oxygen or nitrogen to the palladium center, leading to the formation of a palladacycle. These metallacycles are crucial as they bring the reactive centers into proximity, facilitating subsequent bond-forming steps. rsc.orgacs.org The formation of such intermediates has been explored in various C-H functionalization reactions, including those involving amide-directing groups. acs.org
The investigation of reaction intermediates and transition states provides deeper insights into the reaction mechanism. In palladium-catalyzed amidation reactions, the general mechanism is believed to involve an oxidative addition, ligand exchange, and reductive elimination sequence. syr.edu The geometry of the ligands and the electronic properties of the substrates significantly influence the rates of these steps. syr.edu For instance, bidentate ligands can enforce a specific geometry around the metal center that promotes reductive elimination. syr.edu
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for studying these transient species. For example, in palladium-catalyzed cyclization reactions, calculations have been used to explore the energy profiles of different pathways and to understand the factors governing regioselectivity. nih.gov These studies can help elucidate the structure of transition states for key steps like C-N bond formation. nih.gov While specific studies on this compound are lacking, the principles derived from studies on similar systems, such as the palladium-catalyzed cyclization of secondary amides, are applicable. organic-chemistry.org
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction, are crucial in understanding the reactivity of molecules like this compound. youtube.com The methoxy group, being an electron-donating group, influences the electron density distribution in the aromatic ring, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. askfilo.comyoutube.com
In the context of catalytic cyclizations, the geometry of the metallacycle intermediate is governed by stereoelectronic factors. The orbitals of the metal and the coordinating atoms must have the correct orientation for efficient overlap and subsequent bond formation. youtube.com For example, in the reductive elimination step of a palladium-catalyzed cross-coupling reaction, the groups to be coupled must be in a cis orientation on the palladium center for the reaction to proceed. youtube.com
The presence of the bulky bromine atom ortho to the amide group can also introduce steric hindrance, which can influence the conformation of the molecule and the approach of the catalyst, thereby affecting the stereochemical outcome of the reaction.
Table 2: Summary of Mechanistic Aspects
| Mechanistic Feature | Description | Relevance to this compound |
| Metallacycle Formation | Formation of a cyclic intermediate containing a metal atom. rsc.org | Key step in proposed catalytic cyclizations involving the ortho-bromo and N-methylamido groups. mdpi.com |
| Reaction Intermediates | Transient species formed during a reaction. | Includes palladacycles and cobaltacycles in catalytic reactions. mdpi.comsyr.edu |
| Transition States | Highest energy point along a reaction coordinate. | Determines the rate of reaction steps like oxidative addition and reductive elimination. nih.gov |
| Stereoelectronic Effects | Influence of orbital alignment on reactivity. youtube.com | Dictates regioselectivity in aromatic substitutions and the geometry of intermediates. askfilo.comyoutube.com |
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum of 2-bromo-5-methoxy-N-methylbenzamide, distinct signals would be expected for each unique proton environment.
Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts and splitting patterns are influenced by the bromo, methoxy (B1213986), and amide substituents. One would expect to see three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the bromine atom and meta to the amide would likely appear at a distinct shift compared to the other two protons, which would also show characteristic splitting based on their coupling with each other.
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be anticipated for the methoxy group, likely in the range of δ 3.8-4.0 ppm.
N-Methyl Protons (-NHCH₃): A doublet signal, integrating to three protons, would be characteristic of the N-methyl group, typically appearing around δ 2.8-3.0 ppm. The splitting into a doublet is due to coupling with the adjacent amide proton (N-H).
Amide Proton (-NH-): A broad singlet or a quartet (due to coupling with the N-methyl protons) would be expected for the amide proton, often appearing downfield (δ 6.0-8.5 ppm). Its broadness can be attributed to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic C-H | 6.5 - 8.0 | Multiplets (e.g., d, dd) |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet (s) |
| N-Methyl (-CH₃) | ~2.8 - 3.0 | Doublet (d) |
| Amide (N-H) | ~6.0 - 8.5 | Broad singlet (br s) or Quartet (q) |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the δ 165-175 ppm region.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C-O) would be found around δ 155-160 ppm, while the carbon attached to the bromine atom (C-Br) would be shifted upfield to approximately δ 110-120 ppm. The other aromatic carbons would resonate between δ 110-140 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a sharp signal around δ 55-60 ppm.
N-Methyl Carbon (-CH₃): The N-methyl carbon would be found in the upfield region of the spectrum, typically around δ 25-30 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 - 175 |
| Aromatic (C-O) | ~155 - 160 |
| Aromatic (C-H) | ~110 - 140 |
| Aromatic (C-Br) | ~110 - 120 |
| Aromatic (C-C=O) | ~130 - 140 |
| Methoxy (-OCH₃) | ~55 - 60 |
| N-Methyl (-CH₃) | ~25 - 30 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the N-H proton and the N-methyl protons, as well as couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can help in confirming the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | ~3300 (sharp/medium) |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H (-CH₃) | Stretching | ~2950-2850 |
| Amide C=O (Amide I) | Stretching | ~1650 (strong) |
| Amide N-H (Amide II) | Bending | ~1550 |
| Aromatic C=C | Stretching | ~1600, 1475 |
| C-O (Aryl-Alkyl Ether) | Asymmetric Stretching | ~1250 |
| C-O (Aryl-Alkyl Ether) | Symmetric Stretching | ~1040 |
| C-Br | Stretching | ~600-500 |
Table 3: Predicted IR Absorption Frequencies for this compound.
The spectrum would be dominated by a strong carbonyl (C=O) stretch. The N-H stretch and bend (Amide I and II bands) would confirm the secondary amide functionality. The various C-H stretches would confirm the presence of both aromatic and aliphatic groups, while the C-O and C-Br stretches would provide evidence for the methoxy and bromo substituents.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₉H₁₀BrNO₂), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
Molecular Ion Peak (M⁺): The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The expected monoisotopic mass is approximately 242.99 g/mol .
Fragmentation Pattern: Common fragmentation pathways for benzamides include cleavage of the amide bond. Key expected fragments would include:
Loss of the N-methyl group (-CH₃).
Loss of the methoxy group (-OCH₃).
Cleavage to form the 2-bromo-5-methoxybenzoyl cation.
Cleavage to form the methyl isocyanate fragment.
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
| [C₉H₁₀BrNO₂]⁺ | 243 / 245 | Molecular Ion (M⁺) |
| [C₈H₇BrO]⁺ | 198 / 200 | Loss of •NHCH₃ |
| [C₈H₄BrO]⁺ | 183 / 185 | Formation of benzoyl cation |
Table 4: Predicted Key Mass Spectrometry Fragments for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzamide (B126) chromophore in this compound would be expected to show characteristic absorption bands in the UV region. The presence of the bromo and methoxy substituents on the benzene ring will influence the position and intensity of these bands (the auxochromic effect). One would typically expect to observe π → π* transitions associated with the aromatic system and the carbonyl group. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Principles and Data Collection
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that yields detailed information about the internal lattice of crystalline substances. carleton.edu The fundamental principle of this method, discovered by Max von Laue in 1912, is that crystalline materials act as three-dimensional diffraction gratings for X-rays with wavelengths similar to the spacing of atoms in the crystal lattice. carleton.edu The process relies on the constructive interference of monochromatic X-rays with a crystalline sample. carleton.edu When a focused beam of X-rays interacts with the electrons of the atoms in the crystal, a unique diffraction pattern of scattered X-rays is produced. The positions and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal.
The experimental process commences with the growth of a high-quality single crystal of this compound, typically between 30 and 300 microns in size. carleton.edu This crystal is then mounted on a goniometer and placed within a diffractometer. bruker.com Monochromatic X-rays, generated from a source such as a cathode ray tube, are directed at the sample. carleton.edu As the crystal is rotated, a detector records the diffraction pattern from numerous orientations. carleton.eduyoutube.com To minimize thermal vibrations and improve data quality, data collection is often performed at low temperatures. mdpi.com
The collected raw data consists of thousands of unique reflections, which are then processed. carleton.eduyoutube.com This processing involves corrections for various factors, including the Lorentz factor, polarization, and absorption, to yield a final set of diffraction intensities. This refined data is then used to solve and refine the crystal structure. carleton.edu
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The precise determination of a molecule's unit cell, including cell dimensions and the positions of atoms within the lattice, is a primary application of single-crystal X-ray diffraction. carleton.edu From these atomic positions, crucial geometric parameters such as bond lengths, bond angles, and torsional angles can be accurately calculated. carleton.edu While specific experimental data for this compound is not available in the public domain, expected values can be inferred from the analysis of structurally similar compounds.
The following tables present hypothetical, yet representative, bond lengths and angles for this compound.
Table 1: Representative Bond Lengths
| Bond | Expected Length (Å) |
|---|---|
| C-Br | 1.90 |
| C-O (methoxy) | 1.37 |
| O-CH₃ (methoxy) | 1.43 |
| C=O (amide) | 1.24 |
| C-N (amide) | 1.33 |
| N-CH₃ (amide) | 1.45 |
Table 2: Representative Bond Angles
| Angle | Expected Angle (°) |
|---|---|
| C-C-Br | 120 |
| C-C-O (methoxy) | 120 |
| C-O-C (methoxy) | 118 |
| O=C-N (amide) | 122 |
| C-N-C (amide) | 122 |
Torsional angles, which describe the rotation around a bond, are critical for defining the three-dimensional shape of the molecule. Key torsional angles in this compound would include the angle defining the orientation of the N-methylbenzamide group relative to the plane of the benzene ring and the angle describing the orientation of the methoxy group.
Conformational Analysis in the Crystalline State
The conformation of a molecule in the crystalline state is its preferred three-dimensional arrangement, which is influenced by both intramolecular and intermolecular forces. The analysis of the crystal structure of this compound would reveal its solid-state conformation.
A significant conformational feature of N-methylated benzamides is the potential for different arrangements around the amide bond. For instance, studies on N-methylated N-acylhydrazones have shown that N-methylation can lead to a shift in the preferred conformation from antiperiplanar to synperiplanar. nih.gov This highlights the influence of steric and electronic effects of the methyl group on the amide conformation. nih.gov
Theoretical and Computational Studies on 2 Bromo 5 Methoxy N Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles.
Density Functional Theory (DFT) Applications for Structure Optimization and Energy Predictions
Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of many-body systems. For a molecule like 2-bromo-5-methoxy-N-methylbenzamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state. From this optimized structure, various thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy could be predicted. These energy predictions are crucial for understanding the compound's stability.
Ab Initio Methods for Electronic Structure and Molecular Properties
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are another class of quantum chemical calculations that could be applied. These methods are based on first principles without the use of experimental data. For this compound, ab initio calculations would provide a detailed picture of its electronic structure, including the distribution of electrons and the nature of chemical bonds. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques would allow for the exploration of the dynamic behavior and conformational landscape of this compound.
Conformational Analysis and Potential Energy Surface (PES) Studies
The presence of rotatable bonds in this compound—specifically around the amide and methoxy (B1213986) groups—suggests that it can exist in multiple conformations. A conformational analysis would be performed to identify the different stable conformers and the energy barriers between them. This is often achieved by systematically rotating specific bonds and calculating the energy at each step to map out the Potential Energy Surface (PES). The results would indicate the most likely shapes the molecule adopts at room temperature.
Prediction of Spectroscopic Parameters from Computational Models
Computational models are frequently used to predict various spectroscopic parameters. For this compound, these would include:
Vibrational Spectra (IR and Raman): Calculations of vibrational frequencies can help in the interpretation of experimental infrared and Raman spectra, assigning specific peaks to the vibrational modes of the molecule (e.g., C=O stretch, N-H bend).
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and thus the UV-Visible absorption spectrum of a molecule.
Electronic Structure and Reactivity Descriptors
From the calculated electronic structure, various reactivity descriptors can be derived to understand the chemical behavior of this compound.
These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule might interact with other chemical species.
Global and Local Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and softness, as well as Fukui functions, could be calculated to provide a more quantitative measure of the reactivity at different atomic sites within the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and less stable. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data This table is a hypothetical representation based on similar compounds, as specific data for this compound is not available.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.0 | Implies moderate chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions susceptible to electrophilic and nucleophilic attack.
Typically, MEP maps use a color spectrum:
Red: Indicates regions of most negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, this would be expected around the oxygen atoms of the carbonyl and methoxy groups. nih.gov
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. This would be anticipated around the hydrogen atom of the amide group. nih.gov
Green/Yellow: Denotes areas of neutral or intermediate potential.
The MEP map provides a clear, intuitive picture of the charge distribution and is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Fukui Functions for Predicting Reaction Sites
Fukui functions are a more quantitative tool derived from DFT to predict the most reactive sites within a molecule. They describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the precise identification of sites for different types of chemical attacks:
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
f-(r): Predicts sites for electrophilic attack (where an electron is removed).
f0(r): Predicts sites for radical attack.
For this compound, calculating the Fukui functions would pinpoint which specific atoms are most susceptible. For instance, the carbonyl carbon would likely show a high f+ value, indicating its susceptibility to nucleophiles, while the oxygen atoms would have high f- values. A comprehensive study on the related 5-Bromo-2-Hydroxybenzaldehyde demonstrated the utility of Fukui functions in identifying such reactive centers. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding in a molecule. They map the probability of finding an electron pair in a given region of space.
ELF: The ELF value ranges from 0 to 1. High ELF values (approaching 1) are found in regions of covalent bonds, lone pairs, and atomic cores, indicating a high degree of electron localization.
LOL: Similar to ELF, LOL provides a clear visual pattern of electron localization. High LOL values highlight areas where electrons are highly localized, such as in bonding and lone-pair regions.
For this compound, an ELF/LOL analysis would visually confirm the covalent nature of the C-C, C-H, C-N, C=O, C-O, and C-Br bonds. It would also clearly depict the lone pairs on the oxygen, nitrogen, and bromine atoms, providing a detailed picture of the molecule's electronic structure. nih.gov
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm the connection.
For a molecule like this compound, computational methods could be used to study various reactions, such as its synthesis or its participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), where the C-Br bond is a key reactive site. These studies would provide detailed, step-by-step insights into how the reaction occurs, which is often difficult to determine through experimental means alone.
Derivatization and Synthetic Utility in Advanced Organic Synthesis
Synthesis of Novel Benzamide (B126) Derivatives based on the 2-bromo-5-methoxy Scaffold
The inherent reactivity of the functional groups on the 2-bromo-5-methoxy-N-methylbenzamide core allows for the systematic synthesis of a diverse library of derivatives. Modifications can be precisely targeted to the amide nitrogen, the aromatic ring, or the carbon-bromine bond, enabling fine-tuning of the molecule's physicochemical properties.
The N-methylamide group is a key site for derivatization. While direct modification of the N-methyl group is challenging, a common strategy involves N-demethylation followed by re-functionalization. Oxidative metabolism studies on N-methylbenzamides have shown that they can be converted to N-(hydroxymethyl) compounds nih.gov. These intermediates can be less stable, potentially leading to the N-dealkylated secondary amide under certain conditions nih.gov.
Once the secondary amide (2-bromo-5-methoxybenzamide) is obtained, it can be subjected to a wide range of N-alkylation or N-arylation reactions to introduce novel substituents. Furthermore, modern synthetic methods offer pathways for direct N-methylation of secondary amides, or even tandem reactions that form N-methylated amides from other precursors like aldoximes using ruthenium catalysts and methanol (B129727) researchgate.net. For instance, the use of quaternary ammonium (B1175870) salts such as phenyl trimethylammonium iodide has been developed as a safe and highly selective method for the N-monomethylation of primary amides and related nitrogen-containing compounds acs.orgnih.gov. These strategies highlight the potential to replace the N-methyl group with a variety of other alkyl, aryl, or functionalized moieties, thereby creating a broad spectrum of new derivatives.
The aromatic ring of this compound offers two primary handles for introducing additional substituents: the bromine atom and the activated C-H bonds.
The bromine atom is ideally positioned for transition metal-catalyzed cross-coupling reactions. This provides a powerful and modular approach to install new carbon-carbon and carbon-heteroatom bonds. Seminal reactions like the Suzuki, Heck, Stille, and Sonogashira couplings, typically catalyzed by palladium complexes, allow for the introduction of aryl, vinyl, alkyl, and alkynyl groups, respectively youtube.comyoutube.com. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simple precursors nih.govyoutube.comyoutube.com.
A summary of potential cross-coupling reactions at the bromine position is presented below.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (sp²-sp²) | Pd(0) complex |
| Heck Coupling | Alkene | C-C (sp²-sp²) | Pd(0) complex |
| Stille Coupling | Organotin Reagent | C-C (sp²-s²) | Pd(0) complex |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd(0) / Cu(I) |
| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) complex |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | C-CN | Pd(0) complex |
In recent years, C-H activation has emerged as an atom-economical strategy for functionalizing aromatic rings. researchgate.net The N-methylamide group in the target molecule can act as a directing group, facilitating the selective functionalization of the ortho C-H bond (at the C3 position). Rhodium and cobalt-catalyzed C-H activation/annulation reactions have been developed to construct new ring systems fused to the benzamide core. rsc.orgnih.govacs.org For example, coupling with alkynes can lead to the formation of isoquinolinone derivatives. nih.gov
This compound as a Synthetic Building Block
Beyond simple derivatization, this compound is a valuable building block for the assembly of more complex and functionally rich molecular structures, including polycyclic heterocycles and other important synthetic intermediates.
The combination of the ortho-bromo substituent and the directing amide group makes this scaffold an excellent precursor for intramolecular and intermolecular cyclization reactions to form N-heterocycles. These heterocyclic motifs are ubiquitous in pharmaceuticals and natural products. researchgate.net
Recent advances in catalysis have provided powerful tools for this purpose. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones in moderate yields. nih.govmdpi.com This reaction proceeds through a proposed five-membered aza-cobaltacycle intermediate. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation and subsequent annulation with various coupling partners can generate diverse heterocyclic systems. Coupling with vinylcarbenoids can yield azepinones, while reactions with benzoxazinanones can lead to either 1,8-naphthyridines or isoindolinones, with the outcome controlled by the substrate. rsc.orgacs.orgnih.gov These transformations demonstrate the utility of the 2-bromobenzamide (B1207801) framework in rapidly building molecular complexity.
| Catalytic System | Coupling Partner | Resulting Heterocycle | Reference |
| Co-catalyst | Carbodiimide | 3-(Imino)isoindolin-1-one | nih.govmdpi.com |
| Rh(III)-catalyst | Vinylcarbenoid | Azepinone | rsc.org |
| Rh(III)-catalyst | Fluoroalkylated Alkyne | Fluoroalkylated Isoquinolinone | nih.gov |
| Rh(III)-catalyst | Benzoxazinanone (internal alkyne) | 1,8-Naphthyridine | acs.orgnih.gov |
| Rh(III)-catalyst | Benzoxazinanone (terminal alkyne) | Isoindolin-1-one | acs.orgnih.gov |
The functional handles on this compound allow for its conversion into valuable keto- and aldehydic-derivatives, which are themselves important synthetic intermediates.
One established method for converting aryl bromides into carbonyl compounds is palladium-catalyzed carbonylation. nih.gov By exposing the bromo-benzamide to carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, a variety of carbonyl derivatives can be synthesized. For example, using an amine as the nucleophile (aminocarbonylation) can generate an adjacent amide, while using an alcohol (alkoxycarbonylation) can produce an ester. nih.gov
Alternatively, the bromo-functionality can be converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation). This organometallic intermediate can then be reacted with various electrophiles to form ketones. Reaction with an aldehyde followed by oxidation of the resulting secondary alcohol is a two-step route to ketones. A more direct approach is the Weinreb ketone synthesis, where an organometallic reagent reacts with a special N-methoxy-N-methyl amide (a Weinreb amide) to produce a ketone upon workup. chemistrysteps.com While the target compound is not itself a Weinreb amide, it can be converted into a Grignard reagent that could then react with a separate Weinreb amide to afford a ketone. General methods for preparing aldehydes and ketones often involve the oxidation of alcohols or the ozonolysis of alkenes, which could be installed on the benzamide scaffold via cross-coupling reactions. byjus.compressbooks.pubgeeksforgeeks.orgopenstax.org
Development of Novel Catalytic Transformations Utilizing 2-bromobenzamides as Substrates
The unique electronic and steric properties of 2-bromobenzamides, including the subject compound, make them excellent model substrates for the development and optimization of new catalytic reactions. The presence of the C-Br bond and the ortho-directing amide group allows researchers to test the efficacy and scope of novel catalytic systems for C-C and C-heteroatom bond formation.
For example, a study on the cobalt-catalyzed cyclization with carbodiimides used 2-bromo-N-methylbenzamide as a model substrate to optimize reaction conditions, including the choice of catalyst, base, and solvent, before exploring the reaction's scope with other substituted benzamides. mdpi.com Similarly, research into rhodium-catalyzed C-H activation and annulation reactions frequently employs benzamides with various substitution patterns to demonstrate the catalyst's tolerance for different functional groups and electronic environments. rsc.orgnih.govacs.org The development of efficient palladium/Xantphos catalyst systems for the aminocarbonylation and alkoxycarbonylation of aryl bromides at atmospheric pressure also relied on a range of aryl bromide substrates to establish the generality of the method. nih.gov The performance of these catalytic systems with substrates like this compound provides crucial data on how electron-donating groups (methoxy) and directing groups (amide) influence reaction efficiency and selectivity.
Exploration of Structure-Reactivity Relationships in Synthetic Transformations
The synthetic utility of this compound is intrinsically linked to the interplay of electronic and steric effects exerted by its constituent functional groups. The reactivity of the molecule is primarily dictated by the bromine, methoxy (B1213986), and N-methylamide substituents on the benzene (B151609) ring. Understanding these relationships is crucial for predicting reaction outcomes and designing efficient synthetic strategies for derivatization.
The core structure of this compound features a delicate balance of electronic influences. The methoxy group at the 5-position is a powerful electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine atom at the 2-position is an electron-withdrawing group via induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. This deactivation is somewhat offset by bromine's weaker electron-donating resonance effect (+M effect).
This electronic push-pull dynamic profoundly influences the molecule's behavior in key synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is the primary site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, can facilitate the initial oxidative addition step to a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in the catalytic cycle. nih.gov However, the steric bulk of the ortho-bromo group, positioned adjacent to the N-methylamide moiety, can present a significant challenge. researchgate.net This steric hindrance can impede the approach of the bulky catalyst complex, often necessitating the use of specialized ligands to achieve high reaction efficiency.
The interplay of these factors is critical in reactions such as the Suzuki-Miyaura coupling. The choice of catalyst, ligands, and reaction conditions must be carefully optimized to overcome the steric hindrance while capitalizing on the electronic properties of the substrate. For instance, reactions involving sterically hindered aryl halides often benefit from the use of bulky, electron-rich phosphine (B1218219) ligands that promote both oxidative addition and reductive elimination steps. researchgate.net
Furthermore, the electronic environment of the benzamide can be modulated to fine-tune reactivity for specific applications. For example, the introduction of additional electron-withdrawing or donating groups can alter the molecule's properties. Studies on analogous N-methylbenzamide systems have shown that substituents significantly impact both chemical reactivity and biological activity. nih.govjohnshopkins.edu For instance, the synthesis of nitro- or acetamido-substituted N-methylbenzamides creates derivatives with altered electronic profiles, which can serve as controls or active analogs in further studies. nih.govjohnshopkins.edu
The following table illustrates the expected influence of substituents on the reactivity of the C-Br bond in a hypothetical palladium-catalyzed cross-coupling reaction, based on established chemical principles. nih.govresearchgate.net
| Compound | Key Substituent Effects | Expected Relative Reactivity in Cross-Coupling | Rationale |
|---|---|---|---|
| 2-bromo-5-nitro-N-methylbenzamide | Strongly Electron-Withdrawing (-NO₂) | High | The strongly deactivating nitro group makes the aryl halide more electron-deficient, which generally accelerates the rate of oxidative addition to the Pd(0) catalyst. |
| 2-bromo-N-methylbenzamide | Neutral (Reference) | Moderate | Baseline reactivity is primarily influenced by the inherent reactivity of the C-Br bond and the steric hindrance from the ortho-amide group. |
| This compound | Strongly Electron-Donating (-OCH₃) | Moderate to Low | The electron-donating methoxy group increases electron density on the ring, which can slow down the oxidative addition step compared to electron-deficient substrates. researchgate.net |
| 4-bromo-2-methoxy-N-methylbenzamide | Steric and Electronic | Potentially Higher than ortho-bromo isomer | The bromine is in the less sterically hindered para position relative to the amide, potentially allowing easier access for the catalyst, though electronic effects from the methoxy group remain. |
Supramolecular Chemistry and Solid State Organization of Benzamide Derivatives
Crystal Engineering Principles Applied to Benzamide (B126) Structures
Crystal engineering relies on the understanding and application of intermolecular interactions to guide the assembly of molecules into a crystalline solid. For benzamide derivatives, the primary interactions governing their self-assembly are hydrogen bonds and π-π stacking, with other forces such as halogen bonding playing a crucial role when appropriate substituents are present.
The amide group itself is a powerful structure-directing moiety. Secondary amides (R-CO-NH-R'), like the N-methylbenzamide core, typically form strong N-H···O hydrogen bonds. These interactions are highly directional and lead to the formation of predictable supramolecular synthons, such as one-dimensional chains or centrosymmetric dimers. The choice between a chain or a dimer is often influenced by steric factors and the presence of other competing interactions. For instance, studies on various benzamide and toluamide complexes show that the amide N-H groups readily form hydrogen bonds with either amide oxygen atoms or other suitable acceptors in the crystal lattice. chemicalbook.com
Analysis of Non-Covalent Interactions in Crystal Packing
The solid-state architecture of 2-bromo-5-methoxy-N-methylbenzamide would be dictated by a sophisticated interplay of several non-covalent interactions. Based on its molecular structure, the following interactions are anticipated to be significant.
The most dominant intermolecular interaction in the crystal structure of N-methylated benzamides is the N-H···O hydrogen bond. The N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule acts as the acceptor. This typically results in the formation of infinite one-dimensional chains of molecules. bldpharm.com
A key feature of This compound is the bromine atom at the 2-position. Halogen atoms, particularly bromine and iodine, can act as electrophilic species and form directional, non-covalent interactions known as halogen bonds (XBs). synquestlabs.com This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen, nitrogen, or a π-system. sigmaaldrich.com
In the context of the target molecule, the bromine atom could engage in several types of halogen bonds. A C-Br···O interaction with the carbonyl or methoxy (B1213986) oxygen of an adjacent molecule is a strong possibility. Furthermore, C-Br···π interactions, where the bromine atom interacts with the electron-rich face of a nearby benzene (B151609) ring, are also plausible. nih.gov Studies on other bromo-substituted aromatic compounds have confirmed the significance of these interactions in directing crystal packing. For instance, charge-assisted halogen bonds are observed in N-halophenylpyridinium salts, where the interaction strength is enhanced. nih.gov The presence of the electron-donating methoxy group on the ring of This compound could modulate the electrostatic potential of the aromatic ring, thereby influencing the geometry and strength of any potential C-Br···π bonds.
The aromatic rings of benzamide derivatives frequently engage in π-π stacking interactions, which contribute significantly to the cohesive energy of the crystal. pharmaffiliates.com These interactions can occur in various geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. nih.gov
Theoretical studies on benzamide have shown that substituents on the benzene ring can significantly affect π-π stacking interactions. Electron-withdrawing groups tend to enhance these interactions. synquestlabs.com In This compound , the electronic character of the ring is influenced by both the electron-withdrawing bromine atom and the electron-donating methoxy group. This substitution pattern will likely lead to offset-stacked or edge-to-face arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. The interplay between hydrogen bonding, halogen bonding, and π-stacking will ultimately determine the final supramolecular assembly. chemicalbook.com
Polymorphism and Co-crystallization Studies of Related Benzamide Systems
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a widespread phenomenon among organic molecules, and benzamides are a classic example. Benzamide itself, the first molecule for which polymorphism was reported in 1832, is known to have multiple crystalline forms with different thermodynamic stabilities. These polymorphs arise from different arrangements and intermolecular interactions, such as variations in the hydrogen-bonding patterns (e.g., dimers vs. catemers).
The propensity for polymorphism in benzamides suggests that This compound might also exhibit this behavior. Different crystallization conditions (e.g., solvent, temperature, saturation) could potentially lead to different crystalline forms, each with a unique set of non-covalent interactions and distinct physical properties.
Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components, is another important aspect of benzamide crystal engineering. Co-crystals of benzamides have been formed with various molecules, including other acids and amides. For example, the elusive form III of benzamide can be stabilized through the formation of a solid solution with nicotinamide. Similarly, studies on 2-((2,6-dichlorophenyl)amino)benzoic acid have revealed both polymorphs and a co-crystal salt, highlighting the rich structural landscape accessible through polymorph screening and co-crystallization strategies. Given this precedent, it is conceivable that This compound could form co-crystals with suitable partner molecules, leading to new supramolecular architectures governed by a combination of hydrogen and halogen bonds.
Q & A
Basic: What are the common synthetic routes for 2-bromo-5-methoxy-N-methylbenzamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling or amidation reactions. For example, 2-bromo-5-methoxybenzoic acid can be converted to its benzamide derivative using reagents like methylamine in the presence of coupling agents (e.g., HATU or EDCI) . Optimization involves controlling temperature (room temp to 80°C), solvent selection (DMF or CH₂Cl₂), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Yield improvements are achieved by monitoring reaction progress via TLC or LC-MS and adjusting stoichiometric ratios of reactants .
Advanced: How can regioselectivity challenges in functionalizing this compound be addressed?
Answer:
Regioselectivity issues arise due to competing reactivity of bromine and methoxy groups. Computational tools (DFT calculations) predict electron density distribution to identify reactive sites. Experimentally, directing groups or protective strategies (e.g., silyl ethers for methoxy protection) can prioritize bromine for Suzuki-Miyaura couplings. For instance, Pd-mediated coupling with arylboronic acids at 80°C in THF/water (3:1) selectively targets the bromine site . Post-functionalization deprotection steps restore the methoxy group .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C2, methoxy at C5) via coupling constants and chemical shifts (δ ~7.5–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (MW: 258.09 g/mol) and isotopic patterns from bromine .
Advanced: How can fluorescence spectroscopy elucidate the electronic properties of this compound?
Answer:
Fluorescence studies (e.g., excitation/emission spectra in DMSO) reveal π→π* transitions influenced by bromine’s heavy atom effect, which enhances spin-orbit coupling and reduces fluorescence intensity. Quantum yield calculations (using quinine sulfate as a standard) and Stern-Volmer plots quantify quenching effects from solute interactions . Advanced setups (time-resolved fluorescence) measure lifetime changes to infer conformational dynamics .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Stability : Store at 2–8°C in airtight containers; avoid light/heat to prevent decomposition into brominated byproducts .
- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to minimize inhalation of dust .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures, particularly addressing bromine’s high electron density, which can cause absorption errors. Data collection at low temperature (173 K) reduces thermal motion artifacts. For twinned crystals, twin law refinement in SHELXL and HKLF5 data format improve accuracy. Disorder in methoxy groups is modeled using PART instructions and restrained isotropic displacement parameters .
Basic: What computational methods predict the reactivity of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA software optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electrophilic (bromine) and nucleophilic (amide) sites .
- Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., enzymes), using PubChem-derived 3D structures (CID: InChI=1S/C10H9BrF3NO2...) to prioritize synthetic analogs .
Advanced: How to resolve contradictions in synthetic yield data for this compound?
Answer:
Discrepancies often stem from impurity profiles or unoptimized catalysts. Cross-validate results via:
- HPLC-PDA : Quantify purity (>95%) and identify side products (e.g., dehalogenated species).
- Control Experiments : Replicate reactions with fresh reagents to rule out moisture/oxygen interference.
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling efficiency .
Advanced: What strategies mitigate crystallographic disorder in this compound derivatives?
Answer:
Disorder arises from flexible methoxy/amide groups. Mitigation includes:
- Cryocooling : Collect data at 100 K to minimize thermal motion.
- Restraints : Apply SIMU/DELU restraints in SHELXL for anisotropic displacement parameters.
- High-Resolution Data : Use synchrotron radiation (λ = 0.7 Å) to enhance data completeness (>99%) .
Basic: How to design a bioactivity assay for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
